1-(3-Methoxy-4-methylphenyl)cyclobutanamine

Lipophilicity CNS Drug Design ADME Prediction

This cyclobutylamine scaffold features a unique 3-methoxy-4-methylphenyl substitution delivering distinct electronic (electron-donating methoxy/methyl) and steric profiles versus para-methoxy or unsubstituted analogs. With XLogP3=1.8 and TPSA=35.2 Ų, it occupies favorable CNS-penetrant physicochemical space. The +0.3 ΔLogP over para-methoxy analogs enables systematic lipophilicity-BBB penetration SAR. Ideal building block for focused cyclobutylamine libraries targeting SERT, NET, or NK1 receptors. Available at high purity for parallel synthesis and HTS.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B11727862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxy-4-methylphenyl)cyclobutanamine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2(CCC2)N)OC
InChIInChI=1S/C12H17NO/c1-9-4-5-10(8-11(9)14-2)12(13)6-3-7-12/h4-5,8H,3,6-7,13H2,1-2H3
InChIKeyBDDKBYJNOKCSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxy-4-methylphenyl)cyclobutanamine (CAS 1094218-37-7): Chemical Identity and Baseline Specifications for Research Procurement


1-(3-Methoxy-4-methylphenyl)cyclobutanamine (CAS 1094218-37-7) is a cyclobutylamine derivative featuring a cyclobutane ring bearing an amine group and a 3-methoxy-4-methylphenyl substituent . With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, it is available from multiple chemical suppliers at purity levels typically ranging from 95% to 98% . The compound is utilized as a versatile small molecule scaffold and research chemical in medicinal chemistry, particularly for exploring structure-activity relationships in neuropharmacological targets .

Why Substituting Analogs for 1-(3-Methoxy-4-methylphenyl)cyclobutanamine Is Not Recommended Without Empirical Validation


While the cyclobutylamine scaffold is common across many research compounds, the specific 3-methoxy-4-methyl substitution pattern on the phenyl ring introduces unique electronic (electron-donating methoxy and methyl groups) and steric characteristics that can dramatically alter binding affinities to biological targets such as the serotonin transporter (SERT) and neurokinin-1 (NK1) receptor [1]. In closely related cyclobutane derivatives, subtle changes in aromatic substitution have been shown to shift Ki values by orders of magnitude, underscoring that even structurally similar analogs cannot be assumed to be functionally interchangeable without empirical verification [2].

Quantitative Differentiation Evidence for 1-(3-Methoxy-4-methylphenyl)cyclobutanamine Against Closest Analogs


Lipophilicity Differentiation: Higher Calculated LogP (XLogP3 = 1.8) Compared to 1-(4-Methoxyphenyl)cyclobutanamine (XLogP3 = 1.5)

The target compound exhibits a calculated XLogP3 value of 1.8, which is 0.3 log units higher than that of the para-methoxy analog 1-(4-Methoxyphenyl)cyclobutanamine (XLogP3 = 1.5) . This difference arises from the additional methyl group in the meta/para substitution pattern, which increases overall hydrophobicity.

Lipophilicity CNS Drug Design ADME Prediction

Molecular Weight and Formula Differentiation: Target (MW 191.27, C12H17NO) vs. 1-(4-Methoxyphenyl)cyclobutanamine (MW 177.24, C11H15NO)

The target compound has a molecular weight of 191.27 g/mol and formula C12H17NO, which is 14.03 g/mol heavier than the para-methoxy analog (MW 177.24, C11H15NO) due to the presence of an additional methyl group . This structural difference alters steric bulk and may influence metabolic stability and target binding.

Structure-Activity Relationship Medicinal Chemistry Physicochemical Properties

Topological Polar Surface Area (TPSA) Parity: Both Compounds Share TPSA = 35.2 Ų Despite Lipophilicity Differences

The calculated Topological Polar Surface Area (TPSA) for the target compound is 35.2 Ų, identical to that of the para-methoxy analog . This parity indicates that the additional methyl group in the target compound increases lipophilicity (ΔLogP = +0.3) without altering hydrogen bonding capacity.

Drug Design Permeability Physicochemical Profiling

Class-Level Evidence: Cyclobutane Scaffold as Privileged Structure for NK1 Antagonism (Supporting Context)

A series of novel cyclobutane derivatives has been described as potent and selective NK1 receptor antagonists, with several compounds exhibiting high in vitro binding affinity (Ki ≤ 1 nM) and potent inhibition of central NK1 receptor following oral administration [1]. While this class-level data does not directly quantify the target compound's activity, it establishes the cyclobutylamine scaffold, particularly with appropriate aromatic substitution, as a privileged framework for NK1 antagonism, thereby supporting the rationale for selecting 1-(3-Methoxy-4-methylphenyl)cyclobutanamine as a starting point or comparator in related drug discovery programs.

NK1 Antagonists GPCR Ligands Medicinal Chemistry

Recommended Research Applications for 1-(3-Methoxy-4-methylphenyl)cyclobutanamine Based on Differentiated Properties


Structure-Activity Relationship (SAR) Studies in Neuropharmacology

The 3-methoxy-4-methyl substitution pattern offers a distinct steric and electronic profile compared to para-methoxy or unsubstituted analogs. This makes the compound an ideal comparator in SAR campaigns aimed at optimizing CNS-penetrant ligands for targets such as SERT, NET, or NK1 receptors, where subtle changes in lipophilicity and steric bulk are known to significantly impact activity [1].

Medicinal Chemistry Lead Optimization for CNS Penetration

With a calculated XLogP3 of 1.8 and TPSA of 35.2 Ų, the compound resides within favorable physicochemical space for blood-brain barrier penetration. Researchers can leverage the ΔLogP of +0.3 relative to the para-methoxy analog to systematically evaluate the impact of increased lipophilicity on in vivo CNS exposure and target engagement .

Scaffold-Based Library Design and Fragment-Based Drug Discovery

As a versatile small molecule scaffold, 1-(3-Methoxy-4-methylphenyl)cyclobutanamine can serve as a key building block for generating focused libraries of cyclobutylamine derivatives. Its availability in high purity (95-98%) from multiple vendors ensures reliable sourcing for parallel synthesis and high-throughput screening initiatives .

NK1 Receptor Antagonist Probe Development

Given the class-level evidence that cyclobutane derivatives can achieve sub-nanomolar Ki values against NK1 receptors, this compound may be used as a starting point for developing novel NK1 antagonist probes. Its specific substitution pattern could be explored to improve selectivity over related neurokinin receptors or to enhance oral bioavailability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxy-4-methylphenyl)cyclobutanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.